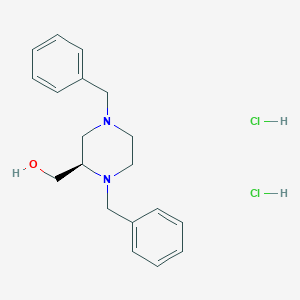

(R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride

Description

®-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with benzyl groups and a methanol moiety

Properties

IUPAC Name |

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.2ClH/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H/t19-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBBANYSNDUKRI-JQDLGSOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Introduction of the Methanol Moiety: The benzylated piperazine is reacted with formaldehyde and a reducing agent to introduce the methanol group.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of ®-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid under appropriate conditions.

Reduction: The compound can undergo reduction reactions, particularly at the benzyl groups, to form corresponding hydrocarbons.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenated compounds and strong bases are typically used.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Dibenzyl derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

®-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

®-1-Benzylpiperazine: Similar structure but lacks the second benzyl group and methanol moiety.

®-1,4-Dibenzylpiperazine: Similar structure but lacks the methanol moiety.

®-2-Benzylpiperazine: Similar structure but with different substitution patterns.

Uniqueness: ®-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride is unique due to the presence of both benzyl groups and the methanol moiety, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include two benzyl groups and a methanol moiety, contributing to its diverse interactions within biological systems. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H25ClN2O

- Molecular Weight : 348.87 g/mol

- IUPAC Name : (R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride

The compound's structure allows it to engage with various molecular targets, influencing biochemical pathways critical for therapeutic applications.

The biological activity of (R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride primarily involves its interaction with specific receptors and enzymes. The piperazine ring in the compound is known to modulate neurotransmitter systems and has been studied for its effects on:

- Dopaminergic Receptors : Potential modulation of dopamine pathways may contribute to its psychoactive properties.

- Serotonergic Receptors : Interaction with serotonin receptors could influence mood and anxiety-related behaviors.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

Research has indicated that (R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride possesses several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacteria and fungi. |

| Anticancer | Potential efficacy in inhibiting cancer cell proliferation in vitro. |

| Neuropharmacological | Possible effects on mood regulation through serotonergic and dopaminergic pathways. |

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that (R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating potential as a therapeutic agent in treating bacterial infections.

- Anticancer Activity : In vitro experiments revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Neuropharmacological Effects : Research into the psychoactive properties of this compound suggests it may act as a modulator of serotonin receptors, which could have implications for treating mood disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzylpiperazine | Single benzyl group | Limited neuropharmacological effects |

| 1,4-Dibenzylpiperazine | Two benzyl groups without methanol moiety | Moderate antimicrobial activity |

| (R)-(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride | Two benzyl groups + methanol moiety | Enhanced antimicrobial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.